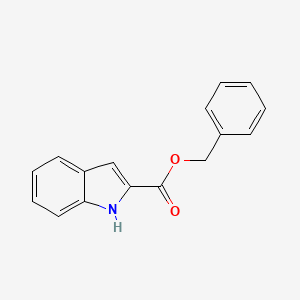

benzyl 1H-indole-2-carboxylate

描述

Structure

3D Structure

属性

CAS 编号 |

78277-27-7 |

|---|---|

分子式 |

C16H13NO2 |

分子量 |

251.28 g/mol |

IUPAC 名称 |

benzyl 1H-indole-2-carboxylate |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-10,17H,11H2 |

InChI 键 |

GBVAGZMJJSANDQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3N2 |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3N2 |

产品来源 |

United States |

Chemical Reactivity and Transformation Studies of Benzyl 1h Indole 2 Carboxylate

Reactions at the Ester Moiety

The benzyl (B1604629) ester group is susceptible to various nucleophilic substitution and reduction reactions, providing pathways to other important indole-2-substituted derivatives such as carboxylic acids, amides, hydrazides, alcohols, and aldehydes.

The conversion of benzyl 1H-indole-2-carboxylate to its corresponding carboxylic acid is a fundamental transformation, typically achieved through base-catalyzed hydrolysis. This reaction involves the saponification of the ester linkage by a hydroxide (B78521) ion.

Alkaline hydrolysis is a common and effective method for this conversion. For instance, the hydrolysis of related indole-2-carboxylate (B1230498) esters, such as ethyl or isopropyl esters, is well-documented and proceeds efficiently using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of solvents like methanol (B129727) and water. mdpi.comorgsyn.org The reaction is typically heated to ensure completion. mdpi.com In a procedure analogous to the N-alkylation of ethyl indole-2-carboxylate, increasing the concentration of aqueous KOH and heating the reaction mixture can directly yield the carboxylic acid salt, which is then neutralized to afford 1-benzyl-1H-indole-2-carboxylic acid. mdpi.com This straightforward hydrolysis provides access to indole-2-carboxylic acid, a crucial precursor for further synthetic manipulations.

| Reagent | Solvent | Conditions | Product | Yield | Ref |

| aq. KOH | Acetone (B3395972)/Water | Reflux, 1 hour | 1-Benzyl-1H-indole-2-carboxylic acid | High | mdpi.com |

| NaOH | Methanol/Water | 80 °C, 1.5 hours | 6-Amino-3-substituted-1H-indole-2-carboxylic acid | N/A | mdpi.com |

The ester moiety of this compound can react with nitrogen-based nucleophiles, such as amines and hydrazine (B178648), to form amides and hydrazides, respectively. These derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and biologically active molecules.

Hydrazinolysis, the reaction with hydrazine hydrate (B1144303), is a direct method to convert the ester into 1H-indole-2-carbohydrazide. This transformation is typically carried out by heating the indole-2-carboxylate ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). mdpi.comresearchgate.net The resulting carbohydrazide (B1668358) is a key building block for synthesizing compounds like thiosemicarbazides, triazoles, and pyridazino[4,5-b]indoles. researchgate.netnih.gov

Aminolysis, the reaction with amines, yields the corresponding N-substituted indole-2-carboxamides. While direct aminolysis of the ester is possible, an alternative and common route involves first hydrolyzing the ester to indole-2-carboxylic acid, followed by amide coupling with an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.comsemanticscholar.org This two-step sequence is often preferred for its efficiency and broad applicability, allowing for the synthesis of a wide range of N-benzyl-1H-indole-2-carbohydrazides and related amides. mdpi.comsemanticscholar.org

| Starting Material | Reagent(s) | Product | Ref |

| Benzyl/Ethyl 1H-indole-2-carboxylate | Hydrazine Hydrate | 1H-Indole-2-carbohydrazide | researchgate.net |

| Ethyl/Methyl 1H-indole-2-carboxylate | Hydrazine Hydrate | 1H-Indole-2-carbohydrazide | mdpi.com |

| 1H-Indole-2-carboxylic acid | Substituted Benzyl Hydrazine, EDCI | N'-Substituted-benzyl-1H-indole-2-carbohydrazide | mdpi.comsemanticscholar.org |

The benzyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide access to (1H-indol-2-yl)methanol and indole-2-carbaldehyde, respectively.

The complete reduction of the ester to a primary alcohol is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via an aldehyde intermediate, which is rapidly reduced further to the alcohol and cannot be isolated under these conditions. libretexts.org

For the partial reduction to an aldehyde, more sterically hindered and less reactive hydride reagents are required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. By carefully controlling the stoichiometry (one equivalent of hydride) and maintaining low reaction temperatures (e.g., -78 °C), the reaction can be stopped at the aldehyde stage. libretexts.org This method offers a reliable route to indole-2-carbaldehyde from the corresponding ester.

| Reagent | Product | Notes | Ref |

| Lithium aluminum hydride (LiAlH₄) | (1H-indol-2-yl)methanol (Primary Alcohol) | Strong reducing agent; reaction proceeds to full reduction. | libretexts.org |

| Diisobutylaluminium hydride (DIBAL-H) | Indole-2-carbaldehyde (Aldehyde) | Milder, sterically hindered reagent; requires low temperatures (e.g., -78°C) to prevent over-reduction. | libretexts.org |

Reactivity at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom of the indole ring in this compound is nucleophilic and can undergo various reactions, most notably alkylation and acylation. These reactions are crucial for installing protecting groups or for modifying the electronic properties and biological activity of the indole scaffold.

The N-H proton of the indole ring is weakly acidic and can be removed by a base to generate an indolide anion, which is a potent nucleophile.

N-Alkylation: The reaction of the indolide anion with alkylating agents, such as alkyl halides, is a common method for synthesizing N-substituted indoles. A practical approach involves using a base like potassium hydroxide (KOH) in a polar aprotic solvent such as acetone or dimethyl sulfoxide (B87167) (DMSO). mdpi.comorgsyn.org For example, reacting ethyl indole-2-carboxylate with benzyl bromide in the presence of aqueous KOH and acetone affords the N-benzylated product in excellent yield. mdpi.com Other methods for N-alkylation include using reagents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be more challenging due to the lower nucleophilicity of the nitrogen compared to the C-3 position. nih.gov However, several methods have been developed for selective N-acylation. A common strategy involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction between the indole and a carboxylic acid. thieme-connect.com This method is particularly effective for indoles bearing electron-withdrawing groups at the 5-position. thieme-connect.com Alternative acylating agents such as thioesters have also been used successfully in the presence of a base like cesium carbonate (Cs₂CO₃) to achieve chemoselective N-acylation. nih.govbeilstein-journals.org

| Reaction Type | Reagent(s) | Conditions | Product | Ref |

| N-Alkylation | Benzyl bromide, aq. KOH | Acetone, 20°C | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| N-Alkylation | Dimethyl carbonate, DABCO | Heat (90-95°C) | N-Methylindole derivative | google.com |

| N-Acylation | Carboxylic acid, DCC, DMAP | CH₂Cl₂, 0°C to r.t. | N-Acylindole derivative | thieme-connect.com |

| N-Acylation | Thioester, Cs₂CO₃ | Xylene, 140°C | N-Acylindole derivative | nih.govbeilstein-journals.org |

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions and to direct reactivity to other positions on the indole ring. An ideal protecting group should be easy to introduce, stable to various reaction conditions, and readily removable under mild conditions.

Several protecting groups are commonly employed for the indole nitrogen:

Sulfonyl Groups: Arylsulfonyl groups, such as tosyl (Ts) and phenylsulfonyl (PhSO₂), are robust electron-withdrawing groups that decrease the nucleophilicity of the indole ring. researchgate.net They are typically introduced using the corresponding sulfonyl chloride and a base. While stable, their removal can require harsh conditions. researchgate.net The 2-(trimethylsilyl)ethanesulfonyl (SES) group is an alternative that can be removed under milder conditions using fluoride (B91410) sources like cesium fluoride (CsF). researchgate.net

Benzyl Groups: The benzyl group is a common protecting group. However, its removal via hydrogenolysis can be challenging with indole substrates. researchgate.net An alternative is the p-methoxybenzyl (PMB) group, which can be cleaved under oxidative conditions with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or with trifluoroacetic acid (TFA). clockss.org

Carbamates: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. However, on the indole nitrogen, it is known to be quite labile and may not be suitable for reactions requiring strongly basic or acidic conditions. researchgate.net

Acyl Groups: The pivaloyl group is a sterically bulky acyl group that can protect both the N-1 and C-2 positions of the indole. Its significant steric hindrance makes it very difficult to remove, though deprotection has been achieved using strong bases like lithium diisopropylamide (LDA). mdpi.org

| Protecting Group | Abbreviation | Deprotection Conditions | Notes | Ref |

| Phenylsulfonyl | PhSO₂ | Harsh conditions (e.g., strong reducing agents) | Electron-withdrawing, deactivates the ring. | researchgate.net |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | Cesium fluoride (CsF) | Milder removal than other sulfonyl groups. | researchgate.net |

| p-Methoxybenzyl | PMB | Trifluoroacetic acid (TFA) or DDQ | Cleavable under acidic or oxidative conditions. | clockss.org |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Labile on indole nitrogen. | researchgate.net |

| Pivaloyl | Piv | Lithium diisopropylamide (LDA) | Bulky group, protects N-1 and C-2; difficult to remove. | mdpi.org |

Electrophilic and Nucleophilic Functionalization of the Indole Ring System

The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The C3 position is typically the most nucleophilic and reactive site. However, the presence of the carboxylate group at the C2 position can influence the regioselectivity of functionalization reactions.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy for modifying the indole core without the need for pre-functionalized starting materials. Palladium-catalyzed reactions have been a key focus in this area. Studies on indole-carboxylic acids have demonstrated that the C3–H bond can be directly activated and functionalized.

For instance, a domino protocol has been developed for the C3–H bond activation and benzylation of indole-carboxylic acids using a palladium catalyst in water. mdpi.com Mechanistic studies suggest that an (η3-benzyl)palladium(II) complex, formed from the oxidative addition of benzyl alcohol to a Pd(0) species, is responsible for activating the C-H bond at the C3-position. mdpi.comresearchgate.net While a study on indole with a 2-carboxylic acid ethyl ester derivative showed no reaction, the corresponding indole with a 2-carboxylic acid showed significant deuterium (B1214612) incorporation at the C3 position, indicating C-H activation occurs. mdpi.com This highlights the subtle influence of the ester group on the reactivity.

The general conditions for such transformations involve heating the indole carboxylic acid with a palladium catalyst, a phosphine (B1218219) ligand, and benzyl alcohol in water. mdpi.comresearchgate.net

Table 1: Palladium-Catalyzed C3-H Deuteration of Indole Carboxylic Acids

| Entry | Indole Substrate | Catalyst System | Solvent | Result |

|---|---|---|---|---|

| 1 | Indole-5-carboxylic acid | Pd₂(dba)₃, TPPMS, Benzyl alcohol | D₂O | 65% deuterium incorporation at C3 researchgate.net |

| 2 | Indole-2-carboxylic acid | Pd₂(dba)₃, TPPMS, Benzyl alcohol | D₂O | 81% deuterium incorporation at C3 mdpi.com |

Halogenation and Nitration Studies

Electrophilic halogenation and nitration are fundamental reactions for functionalizing the indole nucleus. The regioselectivity of these reactions is highly dependent on the reaction conditions and the substituents present on the indole ring.

Nitration studies on the closely related ethyl indole-2-carboxylate have shown that reaction with nitric acid can lead to the formation of various nitro-substituted derivatives. umn.edu The electron-withdrawing nature of the ester at C2 directs nitration primarily to the benzene (B151609) portion of the indole ring. Depending on the conditions, nitration can yield 4-nitro, 5-nitro, 6-nitro, and 7-nitro derivatives. For example, the synthesis of 3,4-dinitroindole has been achieved starting from the nitration of ethyl indole-2-carboxylate to obtain ethyl 4-nitroindole-2-carboxylate, which is then further functionalized. umn.edu Similarly, ethyl 7-nitroindole-2-carboxylate serves as a precursor for 3,7-dinitroindole. umn.edu These studies indicate that the benzene ring of this compound would be the primary site for electrophilic nitration.

Metalation and Cross-Coupling Reactions on the Indole Core

To functionalize the indole core of this compound via cross-coupling, a common strategy involves initial halogenation (e.g., at the C3 position) followed by a palladium-catalyzed reaction. A variety of powerful C-C bond-forming reactions can be employed on such halogenated indole scaffolds.

Research on 1-benzyl-3-iodo-1H-indole-2-carbonitrile, a structurally similar compound, demonstrates the versatility of this approach. nih.gov The C3-iodo group serves as an effective handle for Suzuki-Miyaura, Sonogashira, Heck, and Stille cross-coupling reactions, allowing for the introduction of diverse aryl, alkynyl, and vinyl substituents at this position. nih.gov

Table 2: Cross-Coupling Reactions on a 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Scaffold

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd catalyst, base | 3-Aryl substituted indole nih.gov |

| Sonogashira | Terminal alkynes | Pd(II) catalyst, CuI | 3-Alkynyl substituted indole nih.gov |

| Heck | Alkenes | Pd catalyst | 3-Vinyl substituted indole nih.gov |

| Stille | Organotin compounds | Dichlorobis(acetonitrile)palladium(II) | 3-Aryl/Vinyl substituted indole nih.gov |

These reactions showcase the potential for extensive derivatization of the this compound core, provided it is first converted to a suitable halide, most commonly at the C3 position.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of transformations. For the C-H functionalization of indole carboxylic acids, a detailed mechanism has been proposed based on experimental observations. mdpi.comresearchgate.net

The proposed catalytic cycle for the palladium-catalyzed C3-benzylation involves the following key steps:

Oxidative Addition : A Pd(0) species undergoes oxidative addition with benzyl alcohol to form an (η3-benzyl)palladium(II) complex. Water plays a critical role in promoting this sp³ C-O bond activation. mdpi.comresearchgate.net

C-H Activation : The generated (η3-benzyl)palladium(II) complex activates the C3-H bond of the indole ring, leading to the formation of a palladium-indolyl intermediate. mdpi.comresearchgate.net

Reaction with Benzyl Alcohol : This intermediate does not undergo direct reductive elimination. Instead, it is proposed to react with another molecule of benzyl alcohol. mdpi.comresearchgate.net

Formation of Products : Subsequent steps lead to the formation of bis(indolyl)methanes, with the palladium catalyst being regenerated to continue the cycle. mdpi.com

The mechanisms for the classic cross-coupling reactions mentioned (Suzuki, Sonogashira, etc.) are well-established in organometallic chemistry. They generally proceed through a catalytic cycle involving:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond (e.g., C3-Iodo bond of the indole).

Transmetalation (for Suzuki and Stille) or related steps: The organic group from the coupling partner (e.g., boronic acid or organotin reagent) is transferred to the palladium center.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

Derivatization and Scaffold Exploration of the Benzyl 1h Indole 2 Carboxylate Nucleus

Synthesis of Substituted Indole-2-Carboxylate (B1230498) Analogues

The synthesis of analogues based on the benzyl (B1604629) 1H-indole-2-carboxylate core is achieved through targeted modifications at three primary locations: the benzyl group, the indole (B1671886) ring, and the carboxylate function. These modifications utilize a range of synthetic methodologies to introduce diverse substituents and functional groups, thereby tuning the molecule's steric, electronic, and physicochemical properties.

Alterations to the benzyl portion of the molecule are typically accomplished by employing substituted benzyl halides or corresponding hydrazines in the synthesis. The N-alkylation of an ethyl or methyl indole-2-carboxylate with a substituted benzyl bromide is a common strategy. mdpi.com For instance, the reaction of ethyl 1H-indole-2-carboxylate with various benzyl bromides in the presence of a base like aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) yields the corresponding N-substituted benzyl esters. mdpi.com

Alternatively, in the synthesis of carbohydrazide (B1668358) derivatives, substituted benzyl chlorides can be reacted with hydrazine (B178648) hydrate (B1144303) to produce a library of benzyl hydrazines. These intermediates are then coupled with 1H-indole-2-carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form N-benzyl-1H-indole-2-carbohydrazides with diverse substituents on the benzyl ring. mdpi.com

Table 1: Examples of Reagents for Benzyl Group Modification This table is interactive. Click on the headers to sort.

| Precursor | Reagent | Resulting Modification on Benzyl Group |

|---|---|---|

| 1H-Indole-2-carboxylic acid | 4-Chlorobenzyl hydrazine | 4-Chloro substitution |

| 1H-Indole-2-carboxylic acid | 4-Fluorobenzyl hydrazine | 4-Fluoro substitution |

| 1H-Indole-2-carboxylic acid | 4-Methylbenzyl hydrazine | 4-Methyl substitution |

Introducing substituents onto the indole ring itself is a key strategy for modulating molecular properties. This is often achieved by starting with an indole precursor that already contains the desired substitution. For example, 5-methoxy-1H-indole-2-carboxylic acid has been used as a starting material to incorporate a methoxy (B1213986) group at the C-5 position. mdpi.com Similarly, ethyl 5-chloro-1H-indole-2-carboxylate can be synthesized from 5-chloro-1H-indole-2-carboxylic acid and subsequently used to build more complex molecules with a chlorine atom at C-5. nih.gov

Functionalization at the C-3 position is also common. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide (DMF), can introduce a formyl (aldehyde) group at the C-3 position of an indole-2-carboxylate ester. nih.gov This aldehyde can then be reduced to a hydroxymethyl group or used in further reactions to build more complex side chains. nih.gov

Table 2: Common Substitutions on the Indole Ring This table is interactive. Click on the headers to sort.

| Position | Substituent | Synthetic Method/Precursor | Reference |

|---|---|---|---|

| C-3 | Formyl (-CHO) | Vilsmeier-Haack reaction on indole-2-carboxylate | nih.gov |

| C-3 | Hydroxymethyl (-CH₂OH) | Reduction of 3-formyl group | nih.gov |

| C-5 | Methoxy (-OCH₃) | Starting from 5-methoxy-1H-indole-2-carboxylic acid | mdpi.com |

| C-5 | Chloro (-Cl) | Starting from 5-chloro-1H-indole-2-carboxylic acid | nih.gov |

The carboxylate group is a highly versatile functional handle for derivatization. One of the most common transformations is its conversion to an amide. This can be achieved by activating the parent 1H-indole-2-carboxylic acid with a coupling agent like EDCI and then reacting it with a primary or secondary amine. mdpi.commdpi.com This approach has been used to synthesize a wide array of N-substituted indole-2-carboxamides. mdpi.com

Another important derivative is the carbohydrazide. Hydrazinolysis of an ester, such as ethyl 1H-indole-2-carboxylate, with hydrazine hydrate effectively replaces the ester group with a carbohydrazide moiety (-CONHNH₂). mdpi.com This hydrazide can then be reacted with various aldehydes and ketones to form corresponding hydrazones, further expanding the structural diversity of the scaffold. mdpi.com The direct coupling of indole-2-carboxylic acid with substituted benzyl hydrazines also yields N-benzyl-1H-indole-2-carbohydrazides. mdpi.com

Development of Complex Heterocyclic Systems Incorporating the Indole-2-Carboxylate Scaffold

The indole-2-carboxylate framework is not only a target for simple substitution but also a key building block for the synthesis of more complex, polycyclic heterocyclic systems. The indole-2-carboxamide, in particular, has been described as a versatile precursor for constructing fused indole motifs through both intramolecular and intermolecular cyclization reactions. rsc.org These reactions can lead to the formation of novel, rigid polycyclic structures that are of significant interest in drug discovery. rsc.org

Furthermore, the pyrrole (B145914) ring of the indole nucleus can be selectively modified. For example, N-acyl derivatives of 3-substituted indole-2-carboxylates can undergo catalytic hydrogenation to afford the corresponding cis- or trans-indoline diastereomers. clockss.org This transformation converts the planar aromatic indole system into a saturated, chiral indoline (B122111) structure, which can be valuable for creating semi-rigid analogues of amino acids. clockss.org These indolines, which are essentially complex heterocyclic systems derived from the original scaffold, can then be further functionalized. clockss.org

Structure-Property Relationship (SPR) Studies of Benzyl 1H-Indole-2-Carboxylate Derivatives

Systematic modifications of the this compound scaffold have enabled detailed structure-property and structure-activity relationship (SAR) studies. These studies correlate specific structural changes with alterations in biological or physical properties.

In the development of antiproliferative agents, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were synthesized and tested against cancer cell lines. mdpi.com The study revealed that the nature and position of the substituent on the benzyl ring significantly influenced cytotoxicity. For example, compound 4e (N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide) exhibited the highest cytotoxicity with an average IC₅₀ of 2 µM across three cell lines. mdpi.com

Table 3: Antiproliferative Activity of Substituted N-Benzyl-1H-indole-2-carbohydrazides This table is interactive. Click on the headers to sort.

| Compound | Indole Substitution | Benzyl Substitution | Average IC₅₀ (µM) mdpi.com |

|---|---|---|---|

| 4c | H | H | >50 |

| 4d | H | 4-F | 20.3 |

| 4e | 5-OCH₃ | 4-Cl | 2.0 |

| 4f | 5-OCH₃ | 4-F | 11.6 |

In another study focusing on CysLT₁ receptor antagonists for asthma, substitutions on the indole ring were found to be critical for potency. nih.gov It was observed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. Furthermore, substitution at the C-7 position of the indole ring with a methoxy group was found to be the most favorable for activity, while substitution at C-4 was the least favorable. nih.gov The conversion of the ester linkage to an amide bond was also found to be favorable for improving potency. nih.gov

Computational and Theoretical Investigations of Benzyl 1h Indole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of benzyl (B1604629) 1H-indole-2-carboxylate at the atomic level.

The first step in computational analysis is typically geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For indole-2-carboxylic acid derivatives, DFT methods have been shown to produce structural parameters, such as bond lengths and angles, that are in excellent agreement with experimental data from X-ray diffraction (XRD) .

For benzyl 1H-indole-2-carboxylate, the key conformational feature is the relative orientation of the indole (B1671886) ring and the benzyl group. Due to steric hindrance and the nature of the bonding, these two aromatic systems are not expected to be coplanar. In a crystallographic study of a similar compound, ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate, the dihedral angle between the indole ring system and the benzyl ring was found to be 75.92°. This significant twist highlights the three-dimensional nature of the molecule, which is crucial for its interaction with other molecules, such as biological receptors. The indole core itself is largely planar.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding.

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. For this compound, the HOMO is expected to be distributed over the electron-rich indole and benzyl rings. The LUMO is likely centered on the electron-withdrawing carboxylate group and the indole ring system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack acs.org. In this compound, the most negative potential is concentrated around the oxygen atoms of the carboxylate group due to their high electronegativity mdpi.com. The hydrogen atom on the indole nitrogen (N-H) would exhibit a region of positive potential, making it a potential hydrogen bond donor. The π-systems of the aromatic rings also contribute to the charge distribution scispace.comresearchgate.net.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For the closely related ethyl 1-benzyl-1H-indole-2-carboxylate, experimental 1H NMR data shows characteristic signals for the aromatic protons on both the indole and benzyl rings (typically in the 7.0-7.7 ppm range), a singlet for the benzylic methylene (-CH2-) protons around 5.8 ppm, and signals for the ethyl ester group. DFT calculations on similar indole structures have successfully reproduced these chemical shifts, aiding in the correct assignment of experimental peaks .

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. DFT calculations can compute these vibrational modes. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the carboxylate group is a key feature, experimentally observed around 1720 cm-1 in the ethyl ester analogue. Another characteristic peak would be the N-H stretch of the indole ring, typically found above 3300 cm-1.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. Indole derivatives are known to absorb in the UV region due to π-π* transitions within the aromatic system.

Molecular Dynamics Simulations and Solvent Effects

While quantum chemical calculations often model a molecule in the gas phase, molecular dynamics (MD) simulations can predict its behavior over time in a more realistic environment, such as in a solvent or bound to a protein. MD simulations are used to assess the stability of molecular conformations and the dynamics of protein-ligand complexes .

For this compound, MD simulations could be used to explore its conformational flexibility in an aqueous environment, showing how water molecules interact with the polar carboxylate and N-H groups. Such simulations provide insights into the stability of different conformers and the time-averaged interactions that govern the molecule's behavior in solution. Computational studies on related indole derivatives have evaluated the effects of different solvents on the optimized geometry, demonstrating how the molecular structure can be influenced by its environment.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the prediction of the most likely reaction pathway.

For reactions involving the indole-2-carboxylate (B1230498) scaffold, DFT calculations can provide detailed mechanistic insights. For example, in the palladium-catalyzed synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl alcohols, computational studies can help elucidate the catalytic cycle. Mechanistic investigations suggest that these reactions can proceed via the formation of an (η3-benzyl)palladium(II) complex, which then activates the C-H bond at the C3 position of the indole ring . By mapping the potential energy surface, researchers can identify the rate-determining step and optimize reaction conditions to improve yield and selectivity.

Ligand-Target Docking Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Derivatives of indole-2-carboxylic acid are known to be inhibitors of various enzymes. Docking studies are frequently performed to understand how these molecules interact with the amino acid residues in the active site of their target proteins. For instance, derivatives of indole-2-carboxamides and carbohydrazides have been docked into the active sites of targets such as HIV-1 integrase, ornithine decarboxylase, and various kinases to rationalize their biological activity.

In a typical docking study involving this compound, the molecule would be placed into the binding pocket of a target protein. The simulation would then explore various poses, scoring them based on binding affinity. Key interactions often observed for this scaffold include:

Hydrogen Bonding: The N-H group of the indole and the carbonyl oxygen of the carboxylate can act as hydrogen bond donors and acceptors, respectively.

π-π Stacking: The aromatic indole and benzyl rings can engage in stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The non-polar parts of the molecule can form favorable interactions with hydrophobic pockets in the protein.

These docking studies provide a structural basis for the molecule's biological activity and guide the design of new analogues with improved potency and selectivity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indole-2-carboxylic acid |

| Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate |

| Ethyl 1-benzyl-1H-indole-2-carboxylate |

| 5-methoxy-1H-indole-2-carboxylic acid |

| Phenylalanine |

| Tyrosine |

Advanced Analytical and Spectroscopic Characterization of Benzyl 1h Indole 2 Carboxylate and Its Transformations

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of benzyl (B1604629) 1H-indole-2-carboxylate, offering precise mass measurements that facilitate definitive molecular formula confirmation. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. HRMS can determine the mass of a molecule with high accuracy, typically to within a few parts per million (ppm), allowing for the confident assignment of elemental compositions. For instance, the calculated exact mass of a related compound, benzyl 2-phenyl-1H-pyrrole-1-carboxylate (C₁₈H₁₅NO₂), is 277.1103, which can be experimentally verified to confirm its identity. mdpi.com

In the context of reaction monitoring, HRMS can track the consumption of starting materials, such as 1H-indole-2-carboxylic acid, and the formation of the benzyl ester product in real-time. This allows for the optimization of reaction conditions, including reaction time and reagent stoichiometry. Furthermore, HRMS is crucial for identifying potential byproducts, impurities, or degradation products formed during synthesis or transformation. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide additional structural information, helping to characterize unknown transformation products by piecing together the molecular structure from its constituent fragments. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For benzyl 1H-indole-2-carboxylate, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structure and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the indole (B1671886) ring (e.g., H-4, H-5, H-6, H-7) and the protons of the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule, such as the CH₂ of the benzyl group and the CH groups of the indole and phenyl rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This technique helps to piece together the molecular skeleton. For example, it would show a correlation from the benzylic CH₂ protons to the ester carbonyl carbon and the C-1 of the benzyl phenyl ring. It would also show correlations from the indole N-H proton to carbons C-2, C-3, and C-7a, confirming the connectivity of the indole ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal through-space interactions between the benzylic protons and protons on the indole or phenyl rings, providing insights into the preferred orientation of the benzyl group relative to the indole core.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for a generic indole-2-carboxylate (B1230498) structure, which would be definitively assigned using the 2D techniques described above.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| N-H (1) | ~11.0 - 12.0 (broad s) | - | C2, C3, C7a |

| C-H (3) | ~7.0 - 7.2 (s) | ~102 - 110 | C2, C3a, C4 |

| C-H (4, 5, 6, 7) | ~7.0 - 7.6 (m) | ~112 - 128 | Correlations to adjacent and quaternary indole carbons |

| C=O | - | ~160 - 165 | Benzylic CH₂, Indole H-3 |

| O-CH₂ | ~5.4 (s) | ~67 - 70 | C=O, Benzyl C-1' |

| Benzyl C-H (2', 3', 4') | ~7.3 - 7.5 (m) | ~128 - 136 | Correlations within the benzyl ring and to the benzylic carbon (CH₂) |

Solid-State NMR Spectroscopy for Polymorph Analysis

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in two or more different crystal forms. Polymorphs of a single compound can exhibit different physical properties, and ssNMR can detect the subtle structural differences between them.

For this compound, different polymorphs would likely present distinct ssNMR spectra. This is because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is defined by the molecule's conformation and its interactions with neighboring molecules (crystal packing). Differences in intermolecular hydrogen bonding, such as those involving the indole N-H and the carboxylate oxygen, would result in observable changes in the ¹³C and ¹⁵N chemical shifts between polymorphs. osi.lvmdpi.com Thus, ssNMR can be used to identify the presence of a specific polymorph, detect mixtures of polymorphs, and monitor polymorphic transformations.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise atomic coordinates and thus detailing bond lengths, bond angles, and torsional angles. mkuniversity.ac.in This technique allows for the unambiguous determination of the molecule's three-dimensional structure and its arrangement within the crystal lattice.

For a related compound, ethyl 1H-indole-2-carboxylate, X-ray analysis showed that the molecules form hydrogen-bonded dimers in the crystal. researchgate.net Specifically, the indole N-H group of one molecule forms a hydrogen bond with the keto oxygen atom of a neighboring molecule, creating a centrosymmetric ring motif. researchgate.net Similar intermolecular interactions would be expected for this compound. The analysis also reveals the planarity of the indole ring and the conformation of the ester group. researchgate.netnih.gov

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods.

| Crystallographic Parameter | Example Data (for a related indole ester) nih.gov |

| Molecular Formula | C₂₁H₂₃NO₂ |

| Molecular Weight | 321.40 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 16.231 |

| b (Å) | 19.479 |

| c (Å) | 5.5226 |

| V (ų) | 1746.0 |

| Z (molecules/unit cell) | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net Each functional group has characteristic vibrational frequencies, creating a unique "fingerprint" spectrum for the compound.

For this compound, key vibrational modes would include:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H group. researchgate.net

Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretch: Bands corresponding to the benzyl CH₂ group, typically just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically in the range of 1680-1720 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. mdpi.com

C=C Stretch: Aromatic ring stretching vibrations appearing in the 1450-1620 cm⁻¹ region. researchgate.net

C-O Stretch: Bands associated with the ester C-O bonds, usually found in the 1100-1300 cm⁻¹ region.

These techniques are useful for confirming the successful synthesis of the ester from its corresponding carboxylic acid (evidenced by the appearance of the C-O-C stretch of the ester and the disappearance of the broad O-H stretch of the carboxylic acid). FT-IR and Raman spectroscopy can also offer mechanistic insights by monitoring changes in vibrational modes during a chemical transformation, such as shifts in the carbonyl frequency due to changes in its electronic environment. mdpi.com

| Functional Group | Typical FT-IR Frequency (cm⁻¹) | Expected Intensity |

| Indole N-H Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak |

| Ester C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1620 | Variable |

| Ester C-O Stretch | 1100 - 1300 | Strong |

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, GC-MS with advanced detectors)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of non-volatile compounds like this compound. A typical method would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the indole and benzyl groups are strong chromophores. HPLC can effectively separate the product from starting materials and non-volatile impurities, allowing for accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of a separation technique (GC) and a detection technique (MS). scholarsresearchlibrary.com It is suitable for analyzing thermally stable and volatile compounds. This compound may be amenable to GC-MS analysis, where it would be separated from other volatile components of a mixture based on its boiling point and polarity. rsc.org The mass spectrometer provides identification of the eluting peaks based on their mass-to-charge ratio and fragmentation pattern, offering a high degree of confidence in peak identification. scholarsresearchlibrary.com This method is particularly useful for identifying volatile impurities or byproducts in a sample. gcms.cz

Molecular Interactions and in Vitro Biological Target Studies of Benzyl 1h Indole 2 Carboxylate and Its Derivatives

In Vitro Enzyme Binding and Inhibition Kinetics

Derivatives of the indole-2-carboxylate (B1230498) scaffold have been identified as inhibitors of various enzymes. The nature and position of substituents on the indole (B1671886) ring system play a critical role in determining their inhibitory potency and binding mechanisms.

Characterization of Binding Mechanisms and Affinity

In vitro studies have characterized the inhibitory activity of indole-2-carboxylic acid derivatives against several key enzymes. For instance, a series of these derivatives were developed as potent inhibitors of HIV-1 integrase strand transfer (INSTIs). mdpi.com Binding mode analysis suggests that the indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the enzyme. mdpi.com One derivative, compound 20a , which incorporates a C3 long branch, demonstrated a significant inhibitory effect on the strand transfer activity of integrase with an IC₅₀ value of 0.13 μM. mdpi.com

Another class of derivatives, 3-acylindole-2-carboxylic acids, were evaluated for their ability to inhibit cytosolic phospholipase A₂ (cPLA₂). nih.gov The inhibitory potency was found to be highly dependent on the structure, with compound 29b (1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid) showing the highest activity with an IC₅₀ of 0.5 μM. nih.gov This was approximately 20-fold more active than the standard cPLA₂ inhibitor, arachidonyl trifluoromethyl ketone. nih.gov

Furthermore, indole-based Schiff base derivatives have been investigated as α-glucosidase inhibitors. mdpi.com Among a series of synthesized compounds, derivative 4g (bearing a 3-bromophenyl group) exhibited the most potent inhibitory activity, with an IC₅₀ value of 10.89 µM, which is superior to the clinical reference drug acarbose (B1664774) (IC₅₀ = 48.95 µM). mdpi.com

| Compound Class | Target Enzyme | Key Derivative | IC₅₀ (μM) |

| Indole-2-carboxylic acids | HIV-1 Integrase | 20a | 0.13 |

| 3-Acylindole-2-carboxylic acids | Cytosolic Phospholipase A₂ | 29b | 0.5 |

| Indole-based Schiff bases | α-Glucosidase | 4g | 10.89 |

Structure-Binding Relationship Studies with Enzymes

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence binding to an enzyme. For indole-2-carboxylate derivatives targeting HIV-1 integrase, SAR analysis revealed that introducing a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core significantly enhanced inhibitory activity. mdpi.com The C3 long branch is believed to improve interaction with a hydrophobic cavity near the integrase active site. mdpi.com

In the case of cPLA₂ inhibitors, systematic modifications showed that enzyme inhibition was optimal when the acyl residue at position 3 consisted of 12 or more carbon atoms. nih.gov Interestingly, the introduction of long alkyl chains (8 or more carbons) at the N-1 position of the indole led to a decrease in activity. nih.gov However, this loss of potency could be reversed by replacing the terminal methyl group of the N-1 alkyl chain with a carboxylic acid moiety, which significantly increased inhibitory potency. nih.gov

For α-glucosidase inhibitors, SAR studies on indole-based Schiff bases highlighted the importance of substitution on the indole ring. mdpi.com A methoxy (B1213986) group strategically introduced at the C5 position was intended to enhance lipophilicity and π-stacking within the enzyme's active site. mdpi.com The nature of the substituent on the phenyl ring of the Schiff base also played a critical role, with the 3-bromo substituted derivative showing the highest activity. mdpi.com

In Vitro Receptor Ligand Binding Assays

The versatility of the indole-2-carboxylate scaffold extends to interactions with G protein-coupled receptors (GPCRs) and ligand-gated ion channels, where derivatives have been shown to act as antagonists and allosteric modulators.

Affinity and Selectivity Profiling at Receptors

Indole-2-carboxylate derivatives have been extensively studied as antagonists of the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. nih.gov A notable example, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, displayed a high affinity for this site with a pKi value of 8.5. nih.gov This compound also demonstrated high selectivity, with over 1000-fold lower affinity for the NMDA, AMPA, and kainate binding sites. nih.gov

In the realm of GPCRs, a novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been identified as highly potent and selective antagonists for the cysteinyl leukotriene receptor 1 (CysLT₁). nih.govnih.gov The lead compound, 17k , showed an IC₅₀ value of 0.0059 μM for the CysLT₁ receptor, while its affinity for the CysLT₂ receptor was significantly lower, with an IC₅₀ of 15 μM, indicating high selectivity for the CysLT₁ subtype. nih.govnih.gov

Another important class, indole-2-carboxamides, has been developed as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov These compounds bind to a site topographically distinct from the orthosteric ligand binding site. mdpi.com One such derivative, 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide), was identified with a KB (dissociation constant at the allosteric site) of 89.1 nM, representing one of the highest affinities reported for a CB1 allosteric modulator. acs.org

| Compound Class | Target Receptor | Key Derivative | Affinity Metric | Value | Selectivity Note |

| Indole-2-carboxylates | NMDA (Glycine Site) | 8 | pKi | 8.5 | >1000-fold vs. NMDA/AMPA/Kainate sites |

| Indole-2-carboxylic acids | CysLT₁ | 17k | IC₅₀ (μM) | 0.0059 | ~2500-fold selective over CysLT₂ (IC₅₀ = 15 μM) |

| Indole-2-carboxamides | Cannabinoid CB1 | 12f | KB (nM) | 89.1 | Binds to an allosteric site |

Competitive Binding Experiments to Elucidate Receptor Subtypes

Competitive binding experiments are crucial for defining the mechanism of action of new ligands. Indole-2-carboxylic acid was shown to be a specific and competitive inhibitor of the potentiation by glycine at the NMDA receptor. nih.gov Studies using [³H]glycine binding assays confirmed that a series of substituted indole-2-carboxylates act as competitive antagonists at this site. nih.govnih.gov For example, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid was characterized as an antagonist at the strychnine-insensitive glycine binding site through its noncompetitive inhibition of the binding of [³H]TCP, a channel blocker. nih.gov

For allosteric modulators of the CB1 receptor, binding assays are used to measure their effect on the binding of orthosteric ligands. realmofcaring.org Certain indole-2-carboxamide derivatives were found to significantly increase the binding of the CB1 receptor agonist [³H]CP 55,940, which is indicative of positive cooperativity. realmofcaring.org Conversely, the same compounds caused a decrease in the specific binding of the CB1 inverse agonist [³H]SR 141716A, demonstrating negative cooperativity. realmofcaring.org One derivative, ICAM-b, was shown to increase the affinity of the agonist CP55,940 for the CB1 receptor by 14-fold (Kd shifted from 2.27 nM to 0.16 nM in its presence). nih.gov This confirms their action at an allosteric site that modulates the conformation of the orthosteric binding pocket. nih.govrealmofcaring.org

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, NMR-based titrations)

To gain a deeper, quantitative understanding of the binding events between benzyl (B1604629) 1H-indole-2-carboxylate derivatives and their protein targets, advanced biophysical techniques are employed. These methods provide real-time kinetic and thermodynamic data that complement traditional endpoint assays.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time by detecting changes in the refractive index on a sensor surface where a ligand (e.g., a receptor) is immobilized. nih.govresearchgate.net This method allows for the precise determination of association (kₐ) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov SPR has been successfully applied to study the interaction between synthetic cannabinoids, including indole derivatives, and the CB1 receptor. nih.gov These studies enabled a detailed analysis of structure-affinity relationships, confirming that indazole-based cannabinoids generally exhibit stronger CB1 receptor affinity than their indole counterparts. nih.gov The reliability of the affinity rankings obtained through SPR was validated by their consistency with results from conventional detection methods. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov In a single ITC experiment, it is possible to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. researchgate.net From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. nih.gov This information helps to elucidate the driving forces behind the molecular recognition, such as hydrogen bonding and hydrophobic interactions. researchgate.net While specific ITC studies on benzyl 1H-indole-2-carboxylate were not found, the technique is widely used in drug discovery to characterize protein-ligand interactions. iaanalysis.com

NMR-based titrations involve monitoring the changes in the nuclear magnetic resonance (NMR) spectrum of a target protein upon the addition of a ligand. Chemical shift perturbation mapping can identify the amino acid residues involved in the binding interface, providing structural information about the protein-ligand complex in solution. While NMR is extensively used for the structural elucidation of indole derivatives, specific NMR titration studies to characterize the binding of this compound derivatives to their protein targets are not detailed in the reviewed literature. mdpi.comrsisinternational.org

DNA/RNA Binding Studies (e.g., Intercalation, Groove Binding)

While direct studies on the interaction of this compound with DNA and RNA are not extensively documented, research on the broader class of indole-2-carboxylic acid derivatives suggests potential binding capabilities through various modes. The planar indole nucleus is a key structural feature that may facilitate interaction with the stacked base pairs of nucleic acids.

One potential mechanism is intercalation , where the flat aromatic core of the indole derivative inserts itself between the base pairs of the DNA double helix. This mode of binding is observed in other compounds with planar aromatic systems. For instance, studies on chlorobenzylidine have shown that its binding to DNA results in hypochromism and a slight red shift in absorption spectra, which are characteristic signs of intercalation. nih.gov This type of interaction can lead to significant structural changes in the DNA, such as the lengthening and unwinding of the helix.

Another possible mode of interaction is groove binding , where the molecule fits into the minor or major grooves of the DNA helix. This is often driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the DNA. Studies on indole-3-propionic acid, for example, have revealed a groove binding interaction with calf thymus DNA (ctDNA), preferentially in the A-T rich minor groove region. mdpi.com Molecular docking analyses of certain indole-2-carboxylic acid derivatives suggest that the indole core can interact with DNA bases, while other parts of the molecule, such as a halogenated benzene ring, may engage in π–π stacking interactions with the viral DNA. rsc.org This type of binding typically causes less distortion to the DNA structure compared to intercalation. mdpi.com

Mechanistic Investigation of In Vitro Cellular Pathways (e.g., pathway modulation, apoptosis induction at a molecular level)

Derivatives of this compound, particularly those with carbohydrazide (B1668358) and benzylidene-hydrazide moieties, have been identified as potent inducers of apoptosis in various cancer cell lines. nih.govmdpi.comnih.gov Mechanistic studies have begun to unravel the molecular pathways through which these compounds exert their effects.

A primary mechanism identified for some indole-2-carboxylic acid benzylidene-hydrazides is the inhibition of tubulin polymerization . nih.govresearchgate.net Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis. nih.gov

Another significant pathway involves the modulation of the Bcl-2 family of proteins . Indole derivatives can induce apoptosis by inhibiting anti-apoptotic proteins like Mcl-1 and Bcl-2. mdpi.comresearchgate.net These proteins are crucial for maintaining mitochondrial outer membrane integrity. Their inhibition leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov This event triggers the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -7, -8, and -9), which are the executioners of apoptosis. nih.govnih.gov Studies on various indole-2-carboxamides have demonstrated their ability to significantly increase the levels of activated caspases. frontiersin.orgtandfonline.com

Furthermore, some indole hydrazide derivatives have been shown to induce apoptosis through the activation of the ROS/JNK signaling pathway . frontiersin.org This involves the generation of reactive oxygen species (ROS), which act as signaling molecules to activate c-Jun N-terminal kinase (JNK). Activated JNK can then trigger apoptotic pathways. frontiersin.org Flow cytometry studies on cells treated with N-benzyl-1H-indole-2-carbohydrazide derivatives have confirmed their apoptosis-inducing capabilities by showing an increased population of Annexin-V positive cells. mdpi.comnih.gov

Table 1: Apoptotic Activity of Selected Indole-2-Carboxylic Acid Benzylidene-Hydrazide Derivatives

| Compound Name | Cell Line | Assay | EC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| 5-Chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Caspase Activation | ~2.0 | nih.gov |

| 5-Methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D | Caspase Activation | 0.1 | nih.gov |

| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Caspase Activation | 0.1 | nih.gov |

| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Growth Inhibition | 0.9 | nih.gov |

Table 2: Effect of Indole-2-Carboxamide Derivatives on Apoptotic Markers in MCF-7 Cells

| Compound | Fold Increase in Cytochrome C Level (vs. Control) | Reference |

|---|---|---|

| Indole-2-carboxamide derivative 5d | 14 | nih.gov |

| Indole-2-carboxamide derivative 5e | 16 | nih.gov |

| Indole-2-carboxamide derivative 5h | 13 | nih.gov |

Future Perspectives and Emerging Research Directions for Benzyl 1h Indole 2 Carboxylate

Integration of Advanced Computational Methods with Experimental Design

The synergy between computational chemistry and experimental synthesis is poised to accelerate the discovery and optimization of indole (B1671886) derivatives. Advanced computational tools are no longer just for retrospective analysis but are becoming integral to the prospective design of experiments.

Predictive Modeling: Methods like molecular docking and molecular dynamics (MD) simulations are employed to predict the binding affinities and interaction modes of indole derivatives with biological targets such as enzymes or receptors. nih.gov For instance, computational modeling can assess the binding energy of benzyl-substituted indoles to targets like tubulin, helping to explain discrepancies in observed anti-cancer activity.

Structure-Based Design: When the three-dimensional structure of a biological target is known, structure-based tools like virtual high-throughput screening can be used to dock libraries of virtual compounds, including novel benzyl (B1604629) 1H-indole-2-carboxylate analogs. beilstein-journals.org This process helps in identifying and prioritizing promising candidates for synthesis and in vitro testing, thereby streamlining the drug discovery pipeline. beilstein-journals.org

Quantum Mechanics: Density Functional Theory (DFT) calculations are used to optimize molecular geometries and understand the electronic properties of molecules, which can be crucial for designing compounds with specific electronic or optical properties for materials science applications. nih.gov

By simulating molecular interactions and predicting properties before a compound is ever synthesized, these computational approaches significantly reduce the time and resources required for research and development. beilstein-journals.org

Development of Novel Catalytic Systems for Efficient Synthesis

Advances in catalysis are critical for producing indole-2-carboxylates with greater efficiency, selectivity, and structural diversity. The focus is shifting towards more sustainable and atom-economical synthetic routes.

Palladium-catalyzed reactions have been particularly fruitful in indole synthesis. beilstein-journals.org Research has demonstrated various effective palladium-based systems for the carbonylation and cyclization reactions that form the indole core. beilstein-journals.orgbeilstein-journals.org For example, a sequential coupling and cyclization reaction between aryl halides and methyl propiolate, catalyzed by Pd(PPh3)4, has been developed as a new method for producing methyl indole-2-carboxylate (B1230498) derivatives. nih.gov

Modern coupling agents are also enhancing synthetic efficiency. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) facilitates the direct conversion of 1H-indole-2-carboxylic acid into amide derivatives, a process that is otherwise challenging due to the basicity of amines. mdpi.com

| Catalytic System/Method | Precursors | Key Features |

| Pd(tfa)2 / p-benzoquinone | 2-alkynylaniline | Selective synthesis of indole-3-carboxylates. beilstein-journals.orgbeilstein-journals.org |

| PdI2 / KI / O2 | 2-alkynylaniline imines | Heterocyclization/alkoxycarbonylation to form indole-3-carboxylic esters. beilstein-journals.orgbeilstein-journals.org |

| Pd(PPh3)4 | Aryl halides, methyl propiolate | Sequential coupling and cyclization to yield methyl indole-2-carboxylates. nih.gov |

| EDCI Coupling | 1H-indole-2-carboxylic acid, amines | Direct amide formation for synthesizing carbohydrazide (B1668358) derivatives. mdpi.com |

These evolving synthetic strategies allow for the creation of complex indole libraries, enabling broader exploration of their structure-activity relationships.

Exploration of Benzyl 1H-Indole-2-Carboxylate as a Building Block in Complex Chemical Architectures

The this compound scaffold is not merely a target molecule but also a valuable starting point for the synthesis of more elaborate chemical structures. evitachem.com Its inherent functionality—the ester for amide coupling, the indole nitrogen for alkylation, and the aromatic rings for substitution—makes it a versatile building block.

A significant application of the indole-2-carboxylate core is in the total synthesis of complex natural products. For example, a novel synthetic method for indole-2-carboxylates was successfully applied to the total synthesis of duocarmycin SA, a potent antitumor agent. nih.gov This demonstrates the utility of the simple indole core in constructing molecules with significant biological activity and intricate architectures. The ability to regioselectively protect and deprotect various positions on the indole and benzyl rings allows for stepwise addition of other molecular fragments, leading to diverse and complex final products. nih.gov

Advanced Materials Science Applications (e.g., functional polymers, optoelectronics)

While extensively studied in medicinal chemistry, the indole scaffold is an emerging platform for the development of advanced materials. uninsubria.it The unique electronic properties of the indole ring, which is an electron-rich aromatic system, make it a candidate for applications in functional polymers and optoelectronics. Derivatives of this compound can be investigated for:

Organic Electronics: The indole nucleus can be incorporated into the backbone of conjugated polymers for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution on the indole or benzyl rings is a key advantage.

Sensors: Functionalized indole derivatives can be designed to interact with specific analytes, leading to a detectable change in their optical or electronic properties. This forms the basis for chemical sensors.

Functional Dyes: The chromophoric indole system can be modified to create novel dyes with specific absorption and emission characteristics for various imaging and labeling applications.

The utilization of indole derivatives in the development of new materials is a growing field, promising innovative technologies built upon this versatile heterocyclic core.

Deepening Molecular Interaction Studies for Target Validation and Lead Discovery

In drug discovery, this compound and its analogs, particularly indole-2-carboxamides, are subjects of intense investigation to understand their interactions with biological targets. These studies are crucial for validating new therapeutic targets and for discovering and optimizing lead compounds. nih.gov

Lead Discovery and Optimization: Phenotypic screening of indole derivatives has identified lead compounds for diseases like Chagas disease, caused by Trypanosoma cruzi. acs.orgnih.gov Subsequent medicinal chemistry efforts focus on modifying the indole-2-carboxamide scaffold to improve metabolic stability, solubility, and in vivo efficacy, demonstrating a clear path from hit to lead. acs.orgnih.gov

Target Identification: Molecular interaction studies help elucidate the mechanism of action. For example, derivatives of 1-benzyl-2-indolinone have been designed as selective inhibitors of acetylcholinesterase, a key target in Alzheimer's disease. researchgate.net Molecular dynamics simulations have suggested that these compounds may bind to an allosteric pocket of the enzyme, providing insights for further design. researchgate.net

Allosteric Modulation: The indole-2-carboxamide scaffold has been used to develop allosteric modulators for receptors like the cannabinoid CB1 receptor. nih.gov By incorporating photoactivatable functionalities, researchers can design tool compounds to probe receptor structure and function, which is a sophisticated approach to understanding molecular interactions. nih.gov

These detailed investigations into how indole-based molecules bind to and modulate the function of key proteins are essential for developing next-generation therapeutics with improved potency and selectivity.

常见问题

What are the common synthetic routes for benzyl 1H-indole-2-carboxylate, and how can reaction conditions influence yield?

Basic Research Question

this compound is typically synthesized via benzylation of ethyl 1H-indole-2-carboxylate using benzyl halides (e.g., benzyl bromide) under basic conditions. A key method involves refluxing indole derivatives with benzyl chloride in the presence of anhydrous potassium carbonate in DMF or acetonitrile . Reaction parameters such as temperature (60–150°C), solvent choice, and catalyst (e.g., sodium ethoxide) significantly impact yield. For instance, prolonged heating at 100–150°C in DMF improves coupling efficiency during amide formation .

Methodological Tip : Optimize reaction time and stoichiometry of benzyl halide to minimize byproducts. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Which analytical techniques are most effective for characterizing this compound derivatives?

Basic Research Question

Structural elucidation requires a combination of:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm substitution patterns and functional groups .

- X-ray crystallography for absolute configuration determination. For example, monoclinic crystal systems (space group P2₁/c) with MoKα radiation provide high-resolution data .

- Mass spectrometry (ESI-MS) to verify molecular ions and fragmentation patterns .

Advanced Insight : Pair experimental data with computational models (DFT calculations) to resolve ambiguities in electron density maps .

How can researchers address contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., antiviral vs. anticancer efficacy) often arise from variations in assay conditions or substituent effects. To resolve these:

- Perform structure-activity relationship (SAR) studies by systematically modifying the benzyl or indole moieties .

- Use standardized in vitro assays (e.g., HIV-1 integrase inhibition or MTT cytotoxicity tests) under controlled pH and temperature .

- Validate results across multiple cell lines to account for tissue-specific responses .

Case Study : Derivatives with electron-withdrawing groups (e.g., fluoro substituents) show enhanced antiviral activity due to improved target binding .

What strategies optimize regioselectivity in this compound functionalization?

Advanced Research Question

Regioselective modification at the indole C-3 or N-1 position is challenging due to competing reaction pathways. Strategies include:

- Directing groups : Use bulky protecting groups (e.g., tert-butoxycarbonyl) to steer electrophilic substitution to the C-5 position .

- Catalytic control : Palladium catalysts enable selective cross-coupling at the C-2 carboxylate group .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the benzyl group .

Data-Driven Approach : Monitor reaction progress via TLC and HPLC to identify optimal conditions for desired regioselectivity .

How can computational modeling enhance the design of this compound-based inhibitors?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like HIV-1 integrase or Mcl1. Key steps:

- Parameterization : Use crystallographic data (e.g., PDB IDs) to refine force fields .

- Binding site analysis : Identify hydrophobic pockets compatible with the benzyl group’s π-stacking potential .

- Validation : Compare simulated binding modes with experimental IC₅₀ values from enzymatic assays .

Example : Derivatives with extended conjugation (e.g., naphthyl substituents) show improved binding to Mcl1’s hydrophobic cleft .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question

Scale-up issues include:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale production .

- Byproduct formation : Optimize stoichiometry of benzyl halide to reduce diindole-carboxylate byproducts .

- Solvent recovery : Implement distillation systems for DMF reuse to lower costs and environmental impact .

Quality Control : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity for in vivo studies .

How do crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Single-crystal XRD resolves disputes over tautomerism (e.g., 1H vs. 3H-indole forms) and stereochemistry. For example:

- Space group analysis : Monoclinic P2₁/c symmetry confirms planar indole rings and benzyl group orientation .

- Hydrogen bonding : Intermolecular N–H···O bonds stabilize crystal packing, influencing solubility .

Software Tools : SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。